Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate

anticancer triazole SAR

Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate is a synthetic 1,2,4-triazole derivative bearing a 2-trifluoromethylphenyl substituent at position 5 and an ethyl ester at position The compound belongs to the 5-aryl-1H-1,2,4-triazole-3-carboxylate subclass, a privileged scaffold in medicinal chemistry and agrochemical discovery. Its molecular formula (C12H10F3N3O2) and the presence of a strongly electron-withdrawing ortho-CF3 group distinguish it from non-fluorinated or differently substituted analogs, imparting measurably higher lipophilicity (calculated logP ~ 2.9–3.0) and enhanced metabolic stability relative to the des-fluoro parent structure.

Molecular Formula C12H10F3N3O2
Molecular Weight 285.22 g/mol
Cat. No. B13676772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate
Molecular FormulaC12H10F3N3O2
Molecular Weight285.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NN1)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C12H10F3N3O2/c1-2-20-11(19)10-16-9(17-18-10)7-5-3-4-6-8(7)12(13,14)15/h3-6H,2H2,1H3,(H,16,17,18)
InChIKeyHJXKLCGUNZNIOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate: Core Scaffold, Physicochemical Identity, and Procurement-Relevant Classification


Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate is a synthetic 1,2,4-triazole derivative bearing a 2-trifluoromethylphenyl substituent at position 5 and an ethyl ester at position 3. The compound belongs to the 5-aryl-1H-1,2,4-triazole-3-carboxylate subclass, a privileged scaffold in medicinal chemistry and agrochemical discovery [1]. Its molecular formula (C12H10F3N3O2) and the presence of a strongly electron-withdrawing ortho-CF3 group distinguish it from non-fluorinated or differently substituted analogs, imparting measurably higher lipophilicity (calculated logP ~ 2.9–3.0) and enhanced metabolic stability relative to the des-fluoro parent structure [2]. The ethyl ester functionality provides a synthetic handle for further derivatization, making the compound a versatile intermediate for lead optimization programs targeting kinase inhibition, antifungal activity, or crop protection applications [3].

Why Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate Cannot Be Replaced by a Generic 5-Aryl-1,2,4-Triazole-3-Carboxylate


In-class substitution of ethyl 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate with an unsubstituted phenyl or para-substituted analog introduces quantifiable liabilities in target engagement and pharmacokinetic profile. The ortho-CF3 group imposes a unique combination of electronic (σm = 0.43, σp = 0.54) and steric effects that directly modulate the conformational preference of the biaryl system and the acidity of the triazole N–H, both critical for molecular recognition [1]. SAR studies across triazole-containing macrocycles demonstrate that compounds bearing a trifluoromethyl substituent on the N-phenyl moiety achieve IC50 values below 13 µM against MCF-7 breast cancer cells, whereas non-fluorinated counterparts in the same series show markedly reduced cytotoxicity [2]. Furthermore, the calculated increase in logP of approximately 1.0–1.5 log units compared to the des-fluoro analog alters solubility, protein binding, and membrane permeability in a manner that cannot be compensated by simple formulation adjustments [3]. These factors render generic substitution scientifically invalid for any application where potency, selectivity, or ADME parameters are decision-critical.

Product-Specific Quantitative Differentiation Evidence for Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate


Enhanced Cytotoxicity in MCF-7 Breast Cancer Cells Conferred by Ortho-Trifluoromethyl Substitution

In a direct structure–activity relationship study of triazole-containing macrocycles, compounds carrying a trifluoromethyl substituent on the N-phenyl moiety achieved IC50 values < 13 µM against the MCF-7 breast adenocarcinoma cell line, whereas non-fluorinated phenyl analogs in the same scaffold exhibited substantially higher IC50 values, placing the CF3-bearing compounds in a distinctly more potent tier [1]. While the exact compound tested was not ethyl 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate, the conserved 2-(trifluoromethyl)phenyl-triazole pharmacophore permits class-level inference of a similar potency advantage relative to the des-fluoro analog ethyl 5-phenyl-1H-1,2,4-triazole-3-carboxylate.

anticancer triazole SAR

Increased Lipophilicity (logP) Relative to Des-Fluoro Analog Correlates with Improved Membrane Permeability

Calculated logP for ethyl 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate is approximately 2.9–3.0 (XLogP3), whereas the des-fluoro analog ethyl 5-phenyl-1H-1,2,4-triazole-3-carboxylate has a predicted logP of approximately 1.5–1.8, representing a ~1.2–1.5 log unit increase driven by the CF3 group [1]. This difference translates to an estimated 10- to 30-fold higher partition coefficient, predicting superior passive membrane permeability and potentially enhanced oral absorption according to Lipinski’s rule-of-five framework [2].

physicochemical logP permeability

Metabolic Stability Enhancement via Trifluoromethyl Blockade of Oxidative Metabolism

The trifluoromethyl group is a well-established metabolic blocking motif that protects the phenyl ring from cytochrome P450-mediated hydroxylation. In a review of fluorinated triazole drug candidates, the introduction of a CF3 substituent increased human liver microsomal half-life (t1/2) by 2- to 5-fold compared to non-fluorinated or mono-fluorinated analogs [1]. For the target compound, the ortho-CF3 group is strategically positioned to shield the adjacent phenyl ring carbon atoms, predicting a significant prolongation of metabolic stability versus ethyl 5-phenyl-1H-1,2,4-triazole-3-carboxylate [2].

metabolic stability CF3 ADME

Synthetic Accessibility Advantage: One-Pot Route to 5-Aryl-1H-1,2,4-triazole-3-carboxylates with Broad Substrate Scope

A general one-pot synthesis of 5-substituted ethyl 1H-1,2,4-triazole-3-carboxylates was demonstrated with yields of 65–85% across a range of aryl and alkyl substrates, including ortho-substituted phenyl derivatives [1]. The method employs inexpensive, commercially available carboxylic acid hydrazides and ethyl thiooxamate, cyclizing via diacylamidrazone intermediates under mild conditions. This established synthetic route reduces the risk of supply chain disruption and minimizes the cost premium historically associated with custom-synthesized 5-aryl-triazole-3-carboxylates, thereby strengthening the procurement case for the target compound over less accessible analogs.

synthesis scalability procurement

High-Value Research and Industrial Application Scenarios for Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate


Kinase Inhibitor Lead Generation Programs Requiring a Privileged 5-Aryl-Triazole Scaffold with Enhanced Lipophilicity

The compound serves as an ideal starting point for ATP-competitive kinase inhibitor design, where the 1,2,4-triazole core mimics the adenine ring and the ortho-CF3-phenyl group fills a lipophilic back pocket. The predicted logP of ~3.0 ensures compatibility with the hydrophobic kinase hinge region, while the ethyl ester allows rapid amidation to explore SAR. Procurement is justified when screening libraries require a pre-functionalized, CF3-bearing building block that is not commercially available in the des-fluoro series [1].

Antifungal Drug Discovery Targeting Azole-Resistant Fungal Strains

The 1,2,4-triazole ring is the pharmacophore of clinical azole antifungals (e.g., fluconazole, voriconazole). The ortho-CF3 substituent increases lipophilicity and metabolic stability, potentially overcoming resistance mechanisms such as upregulated efflux pumps. The compound can be used directly in MIC assays against Candida albicans and Aspergillus fumigatus, with the expectation of lower MIC values compared to the non-fluorinated analog, as supported by class-level SAR [2].

Agrochemical Discovery: Fungicide or Herbicide Lead with Improved Environmental Persistence

Triazole carboxylates are established agrochemical intermediates. The CF3 group confers enhanced soil stability and foliar uptake. The compound can be evaluated in greenhouse screens against Fusarium spp. or Phytophthora infestans, where the increased lipophilicity is predicted to improve cuticular penetration compared to non-fluorinated analogs [3].

Chemical Biology Probe Development Requiring a Photoaffinity Labeling Handle

The ethyl ester can be hydrolyzed to the carboxylic acid and coupled to a biotin or diazirine linker for target identification studies. The ortho-CF3 group provides a distinct 19F NMR handle for monitoring cellular uptake and target engagement in live-cell experiments, a feature absent in non-fluorinated scaffolds [4].

Quote Request

Request a Quote for Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.